molecular formula C16H19N3OS B12264380 N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12264380
M. Wt: 301.4 g/mol
InChI Key: DLBLBJWMTLDROX-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a thienopyridine core, a piperidine ring, and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thienopyridine Core: This can be achieved by cyclization reactions involving thiophene derivatives and pyridine derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thienopyridine core is replaced by a piperidine moiety.

    Attachment of the Cyclopropanecarboxamide Group: This step often involves the reaction of the piperidine-thienopyridine intermediate with cyclopropanecarboxylic acid or its derivatives, using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is studied for its electronic properties and potential use in organic semiconductors and other advanced materials.

    Biological Research: The compound is used as a tool to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar thienopyridine core and are studied for their biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their pharmacological properties.

    Cyclopropanecarboxamide Derivatives: These compounds are known for their stability and unique chemical properties.

Uniqueness

N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-(1-thieno[3,2-c]pyridin-4-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3OS/c20-16(11-3-4-11)18-12-2-1-8-19(10-12)15-13-6-9-21-14(13)5-7-17-15/h5-7,9,11-12H,1-4,8,10H2,(H,18,20)

InChI Key

DLBLBJWMTLDROX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC3=C2C=CS3)NC(=O)C4CC4

Origin of Product

United States

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